Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate

Beschreibung

Core Structural Features

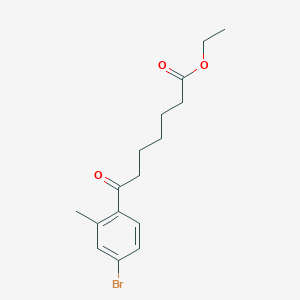

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate (CAS 898776-98-2) is a brominated aromatic ester with a molecular formula of $$ \text{C}{16}\text{H}{21}\text{BrO}_{3} $$ and a molecular weight of 341.24 g/mol. The compound consists of three distinct structural domains:

- Ethyl ester group : Located at the terminal position of the heptanoate chain, contributing to the compound’s hydrophobicity.

- Seven-carbon aliphatic chain : Features a ketone group at the seventh position ($$ \text{C=O} $$), creating a conjugated system with the adjacent phenyl ring.

- 4-Bromo-2-methylphenyl substituent : A para-brominated and ortho-methylated benzene ring directly attached to the ketone.

The linear arrangement of these domains is confirmed by its SMILES notation:

$$ \text{CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Br)C} $$.

Table 1: Core structural parameters

| Parameter | Value/Description |

|---|---|

| Molecular formula | $$ \text{C}{16}\text{H}{21}\text{BrO}_{3} $$ |

| Molecular weight | 341.24 g/mol |

| Key backbone | Heptanoate chain with phenyl-ketone |

| Aromatic substitution | 4-bromo, 2-methyl |

Functional Group Distribution

The compound’s reactivity and physicochemical properties are governed by three functional groups:

- Ethyl ester ($$ \text{RCOOCH}2\text{CH}3 $$) :

- Ketone ($$ \text{RC=O} $$) :

- Aromatic substituents :

Spatial arrangement : The bromine and methyl groups adopt a meta relationship relative to the ketone-phenyl junction, creating a sterically congested ortho position.

Stereochemical Considerations

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate lacks chiral centers, as evidenced by:

- Symmetry analysis : All carbons in the heptanoate chain are either $$ \text{CH}_2 $$ or part of non-tetrahedral centers (e.g., ketone, ester).

- InChI confirmation : The standard InChI string ($$ \text{InChI=1S/C}{16}\text{H}{21}\text{BrO}_{3}/\text{c1-3-20-16(19)8-6-4-5-7-15(18)14-10-9-13(17)11-12(14)2/\text{h9-11H,3-8H2,1-2H3} $$) contains no stereochemical descriptors (e.g., $$ /t $$).

- Synthetic precursors : No enantiomeric or diastereomeric intermediates are reported in its preparation.

Geometric isomerism : The rigid phenyl-ketone system prevents cis-trans isomerism, while the aliphatic chain’s single bonds allow free rotation, negating conformational restrictions.

Eigenschaften

IUPAC Name |

ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)14-10-9-13(17)11-12(14)2/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFIHPMSPJIFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645701 | |

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-98-2 | |

| Record name | Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The brominated aromatic ring and ester group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Physical Properties :

- The bromo substituent in the target compound contributes to a higher molecular weight (~341 g/mol) and boiling point (423.3°C) compared to analogs with chloro (294.76 g/mol) or methoxy (278.35 g/mol) groups .

- Bromine’s larger atomic mass and polarizability likely enhance intermolecular forces (e.g., van der Waals), increasing boiling points relative to smaller substituents .

Toxicological Profiles: Most analogs, including the target compound, lack comprehensive toxicity data, highlighting a critical research gap . Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an exception, with documented hazards (e.g., oral toxicity, skin/eye irritation) due to its extended aromatic system . This suggests that bulky substituents may increase biological activity and risks.

Applications: All compounds are classified as research chemicals or intermediates, emphasizing their role in organic synthesis .

Biologische Aktivität

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate (CAS Number: 898776-98-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antitumor effects, antioxidant properties, and mechanisms of action, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁BrO₃ |

| Molecular Weight | 341.24 g/mol |

| Density | 1.252 g/cm³ |

| Boiling Point | 423.3 °C |

| Flash Point | 209.8 °C |

| Log P | 4.4538 |

Antitumor Activity

Recent studies have highlighted the antitumor properties of ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate. In particular, the compound has been evaluated for its effects against various cancer cell lines. A notable study conducted on Ehrlich Ascites Carcinoma (EAC) cells demonstrated significant cytotoxic effects:

- Methodology : The study employed molecular docking to assess the interaction between the compound and specific cancer-related receptors, alongside in vivo experiments on EAC-bearing mice.

- Results : The compound led to a 100% reduction in tumor cell viability compared to control groups. Histopathological examinations confirmed that it did not adversely affect liver or kidney functions, indicating a favorable safety profile .

The mechanism through which ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate exerts its antitumor effects appears to involve:

- Induction of Apoptosis : The compound promotes apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2) in treated tissues.

- Antioxidant Activity : It enhances the total antioxidant capacity in liver and kidney tissues, suggesting a protective effect against oxidative stress induced by cancer cells .

Case Studies and Research Findings

A case study involving the compound's interaction with breast cancer mutant receptors revealed promising results:

- In Vitro Studies : The compound was shown to bind effectively to the receptor (3HB5), which is implicated in breast cancer progression, enhancing its potential as a therapeutic agent.

- Histopathological Analysis : Tissue samples from treated mice exhibited minimal pathological alterations, reinforcing the safety and efficacy of the compound in vivo .

Q & A

Q. What are the key synthetic routes for Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

- Step 1: Prepare the acid chloride intermediate (e.g., from 4-bromo-2-methylbenzoic acid) using thionyl chloride or similar reagents.

- Step 2: Perform a nucleophilic acyl substitution reaction with ethyl 7-oxoheptanoate.

- Step 3: Optimize reaction conditions (e.g., temperature, solvent polarity) to achieve high yields.

A related synthesis of ethyl 7-oxoheptanoate derivatives involves oxidation of cycloheptanone with potassium persulfate in methanol/ethanol, followed by PCC oxidation to the ketone . Characterization via NMR (e.g., δ 1.22 ppm for ethyl CH, 9.74 ppm for aldehyde protons) ensures purity .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR : Peaks at δ 1.22 (ethyl CH), 2.45 (α-protons to ketone), and 9.74 (aldehyde protons) confirm structural motifs .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, SHELXL software refines anisotropic displacement parameters and resolves bond-length discrepancies .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Storage : Keep in a dry, airtight container at 2–8°C to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Workflow :

- Optimize geometry using B3LYP/6-31G(d).

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) to evaluate activation energies.

- Application : Predict regioselectivity of the bromo substituent in aryl halide reactions .

Q. How are crystallographic data contradictions resolved during structure refinement?

Methodological Answer:

Q. What strategies minimize byproduct formation during synthesis?

Methodological Answer:

- Reaction Optimization :

- Temperature Control : Lower temperatures (0–5°C) reduce ketone-enol tautomerization side reactions.

- Catalyst Screening : Use Pd(PPh) for Suzuki couplings to enhance specificity .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

- Monitoring : In-situ FTIR tracks intermediate consumption (e.g., carbonyl stretches at 1700–1750 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.